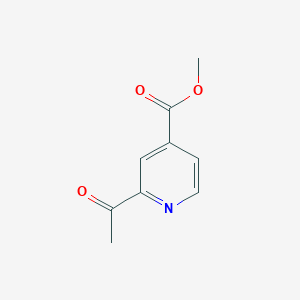

Methyl 2-acetylisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-acetylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFTQQVEGRJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468860 | |

| Record name | METHYL 2-ACETYLISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138715-82-9 | |

| Record name | METHYL 2-ACETYLISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-acetylisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable and robust synthesis route for Methyl 2-acetylisonicotinate, a valuable pyridine derivative for pharmaceutical and chemical research. The described pathway proceeds through the key intermediate, 2-acetylisonicotinic acid, which is subsequently esterified to yield the target compound. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate successful replication and understanding.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished in a two-stage process. The first stage involves the synthesis of the crucial intermediate, 2-acetylisonicotinic acid, starting from nicotinic acid N-oxide. This is achieved through a reaction with acetic anhydride followed by a catalytic deoxygenation. The second stage is the esterification of 2-acetylisonicotinic acid with methanol to afford the final product, this compound. This method offers a reliable pathway with the potential for good overall yields and employs a more environmentally benign deoxygenation step compared to traditional methods.

Experimental Protocols

Stage 1: Synthesis of 2-acetylisonicotinic acid

This stage is subdivided into two key steps: the formation of an acetylated intermediate from nicotinic acid N-oxide and its subsequent deoxygenation.

Step 1: Reaction of Nicotinic Acid N-oxide with Acetic Anhydride

A detailed protocol for this specific reaction with quantitative data was not explicitly found in the searched literature. However, based on a Korean patent (KR100371087B1), the reaction involves refluxing nicotinic acid N-oxide with acetic anhydride.[1] The primary product of this reaction is an intermediate which is then carried forward to the deoxygenation step.

Step 2: Deoxygenation to 2-acetylisonicotinic acid

An effective and environmentally conscious method for the deoxygenation of the N-oxide intermediate is catalytic hydrogenation.

Experimental Protocol:

Sixteen grams (88.4 mmol) of the crude product from the reaction of nicotinic acid N-oxide with acetic anhydride (referred to as 2-acetylnicotinic acid N-oxide) is added to a solution of 3.5 g (88.4 mmol) of sodium hydroxide in 300 ml of water.[2] The pH of the resulting solution is adjusted to 9 by the addition of 6N NaOH.[2] To this mixture, 1.6 g of 10% palladium on carbon (Pd/C) is added.[2] The mixture is then hydrogenated under a hydrogen atmosphere until a 20% excess of hydrogen is consumed.[2]

Work-up and Purification:

Following hydrogenation, the reaction mixture is filtered through Celite to remove the palladium catalyst.[2] The pH of the filtrate is then adjusted to 2.5 with 6N HCl.[2] The solvent is removed by rotary evaporation, and the resulting residue is taken up in methanol.[2] The methanol is subsequently evaporated to yield a pale beige solid of 2-acetylnicotinic acid.[2] A patent describes a similar final purification step involving acidification to pH 2, extraction with tetrahydrofuran (THF), washing with water and brine, and finally, removal of the solvent to obtain crystalline 2-acetylnicotinic acid with a reported yield of 93.4%.[3]

Stage 2: Esterification of 2-acetylisonicotinic acid to this compound

Two common and effective methods for the esterification of carboxylic acids are the Fischer esterification and conversion to an acyl chloride followed by reaction with an alcohol.

Method A: Fischer Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol (General Procedure):

To a solution of 2-acetylisonicotinic acid (1 equivalent) in a large excess of methanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added. The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) and the progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

Upon completion of the reaction, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel. A similar procedure for the synthesis of methyl isonicotinate from isonicotinic acid reports a yield of 80%.[4]

Method B: Via Acyl Chloride Intermediate

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol.

Experimental Protocol:

-

Step 1: Formation of 2-acetylisonicotinoyl chloride: 2-acetylisonicotinic acid (1 equivalent) is reacted with thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) either neat or in an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.

-

Step 2: Esterification: The crude 2-acetylisonicotinoyl chloride is dissolved in an anhydrous solvent such as dichloromethane or THF and cooled in an ice bath. Methanol (at least 1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (to scavenge the HCl byproduct) are then added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC).

Work-up and Purification:

The reaction mixture is washed with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data

The following tables summarize the available quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 2-acetylisonicotinic acid

| Parameter | Value | Reference |

| Starting Material | 2-acetylnicotinic acid N-oxide | [2] |

| Reagents | NaOH, 10% Pd/C, H₂ | [2] |

| Solvent | Water | [2] |

| Yield | 93.4% (for a similar purification) | [3] |

Table 2: Esterification of Isonicotinic Acid (as a reference for Fischer Esterification)

| Parameter | Value | Reference |

| Starting Material | Isonicotinic acid | [4] |

| Reagents | Methanol, Sulfuric acid | [4] |

| Reaction Condition | Reflux | [4] |

| Yield | 80% | [4] |

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis routes.

Caption: Workflow for the synthesis of 2-acetylisonicotinic acid.

Caption: Alternative routes for the esterification of 2-acetylisonicotinic acid.

References

An In-depth Technical Guide to Putative Methyl 2-acetylisonicotinate

CAS Number: 138715-82-9

Synonyms: 2-Acetyl-isonicotinic acid methyl ester, Methyl 2-acetylpyridine-4-carboxylate

This technical guide provides a comprehensive overview of the putative compound Methyl 2-acetylisonicotinate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds and established chemical principles to present a hypothesized synthesis, potential biological activities, and relevant experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| Appearance | Likely a solid or oil | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |

Hypothesized Synthesis

A plausible synthetic route to this compound can be envisioned starting from isonicotinic acid. The proposed pathway involves two key transformations: esterification of the carboxylic acid and acylation of the pyridine ring.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of Isonicotinic Acid to Methyl Isonicotinate

This step is a standard Fischer esterification.

-

Materials:

-

Isonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

-

Procedure:

-

Suspend isonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude Methyl isonicotinate. The product can be purified further by column chromatography on silica gel if necessary.

-

Step 2: Acylation of Methyl Isonicotinate to this compound

This step involves a Friedel-Crafts-type acylation, which can be challenging on an electron-deficient ring like pyridine. A more plausible approach would be a radical acylation.

-

Materials:

-

Methyl isonicotinate

-

Acetaldehyde

-

tert-Butyl hydroperoxide (TBHP)

-

Iron(II) sulfate heptahydrate

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Methyl isonicotinate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add iron(II) sulfate heptahydrate to the solution.

-

In a separate dropping funnel, prepare a solution of acetaldehyde and tert-butyl hydroperoxide in dichloromethane.

-

Add the acetaldehyde/TBHP solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthetic Workflow Diagram

Potential Biological Activities (Hypothetical)

Direct biological studies on this compound are not available. However, the isonicotinic acid scaffold is present in several biologically active molecules. The following table summarizes the observed activities of some related compounds, which may suggest potential areas of investigation for this compound.

| Compound Class | Example(s) | Observed Biological Activity | Reference(s) |

| Isonicotinic Acid Hydrazides | Isoniazid | Antibacterial (specifically anti-mycobacterial) | [1] |

| Substituted Isonicotinic Acids | Various derivatives | Anti-inflammatory, Antimicrobial | [1][3] |

| 2-Acetylpyridine Derivatives | Various derivatives | Potential enzyme inhibitors, intermediates in drug synthesis | [4] |

Based on this information, it is plausible to hypothesize that this compound could exhibit antimicrobial or anti-inflammatory properties. The presence of the acetyl group at the 2-position might influence its potency and selectivity compared to other isonicotinic acid derivatives.

Hypothetical Signaling Pathway

Given the potential anti-inflammatory activity, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for such a compound.

In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), leading to a downstream signaling cascade involving MyD88 and the IKK complex. This results in the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. A compound like this compound could potentially exert its anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex.

Conclusion

This compound (CAS: 138715-82-9) is a putative compound for which there is a notable lack of detailed scientific literature. This technical guide has provided a hypothesized framework for its synthesis and potential biological activities based on the known chemistry and pharmacology of structurally related compounds. The presented experimental protocols and signaling pathway are intended to serve as a foundation for future research into this molecule. Further experimental validation is necessary to confirm the hypotheses outlined in this document.

References

- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted NMR Shifts of Methyl 2-acetylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) shifts for Methyl 2-acetylisonicotinate. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in drug discovery and development. By presenting predicted spectral data, this guide aims to facilitate the identification and structural confirmation of this compound in experimental settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using an online NMR prediction tool. It is important to note that predicted values may differ from experimental results, and this data should be used as a reference for spectral interpretation.

Predicted ¹H NMR Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| H-3 | 8.2 |

| H-5 | 7.8 |

| H-6 | 8.8 |

| -OCH₃ | 3.9 |

| -C(O)CH₃ | 2.6 |

Predicted ¹³C NMR Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 152.1 |

| C-3 | 124.5 |

| C-4 | 148.3 |

| C-5 | 121.7 |

| C-6 | 150.2 |

| -C(O)CH₃ | 200.5 |

| -C(O)CH₃ | 25.9 |

| -OCH₃ | 52.8 |

| -COOCH₃ | 165.2 |

Comparative Experimental Data: Methyl isonicotinate

For the purpose of comparison, the experimental ¹H NMR data for the related compound, Methyl isonicotinate (CAS: 2459-09-8), is provided below. This data was obtained from ChemicalBook in CDCl₃.[1]

| Protons | Experimental Chemical Shift (ppm) |

| H-2, H-6 | 8.78 |

| H-3, H-5 | 7.84 |

| -OCH₃ | 3.96 |

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for acquiring NMR spectra of small organic molecules is outlined below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

-

Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is often necessary.

-

Solvent: A suitable deuterated solvent must be chosen to dissolve the sample. The choice of solvent depends on the solubility of the compound. Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Procedure:

-

Weigh the desired amount of the sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: NMR spectra are acquired using a high-field NMR spectrometer. The field strength of the magnet (e.g., 300 MHz, 500 MHz) will affect the resolution of the spectrum.

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

-

Logical Workflow for NMR Prediction and Analysis

The following diagram illustrates the logical workflow involved in the prediction and subsequent analysis of NMR spectra for a given chemical structure.

References

Technical Guide: Physical Properties of Methyl 2-acetylisonicotinate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the known physical and chemical properties of Methyl 2-acetylisonicotinate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the fundamental identification characteristics of the compound. Further experimental investigation is required to fully elucidate its physical property profile.

Chemical Identity

This compound, also known as 2-Acetyl-isonicotinic acid methyl ester, is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a methyl ester and an acetyl group on the isonicotinic acid backbone, makes it a compound of interest for further study.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the available literature. The following table summarizes the key identification parameters that have been found.

| Property | Value | Source(s) |

| Chemical Name | This compound; 2-Acetyl-isonicotinic acid methyl ester | [1][2] |

| CAS Number | 138715-82-9 | [1][3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][2][3] |

| Molecular Weight | 179.17 g/mol | [3] |

| Purity | Commercially available at ≥98% purity. | [1][5] |

Spectroscopic Data

While a reference to the spectrum of this compound exists, specific spectral data (NMR, IR, Mass Spectrometry) are not provided in the publicly available domain.[3] Elucidation of its chemical structure would typically involve the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyls of the ester and ketone, and the aromatic pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and spectral properties of this compound are not described in the searched literature. Standard methodologies for these measurements would include:

-

Melting Point: Determined using a melting point apparatus (e.g., Differential Scanning Calorimetry).

-

Boiling Point: Measured at a specific pressure using distillation apparatus.

-

Solubility: Quantified by dissolving the substance in various solvents to equilibrium and measuring the concentration.

-

NMR Spectroscopy: Analysis of a sample dissolved in a deuterated solvent using an NMR spectrometer.

-

IR Spectroscopy: Analysis of a sample (neat or in a suitable medium) using an IR spectrometer.

-

Mass Spectrometry: Ionization of the sample and analysis of the mass-to-charge ratio of the resulting ions.

Biological Activity and Signaling Pathways

There is no information available in the provided search results regarding the biological activity or any associated signaling pathways for this compound. Therefore, no signaling pathway diagrams can be generated at this time.

Logical Relationship of Analysis

To fully characterize this compound, a logical workflow would be necessary. The following diagram illustrates the general process for the chemical and physical analysis of a novel compound.

This technical guide consolidates the currently available information on the physical properties of this compound. The data is sparse, highlighting a significant gap in the scientific literature. Further experimental work is essential to thoroughly characterize this compound for its potential use in research and development. The provided workflow illustrates the necessary steps for a comprehensive analysis.

References

An In-depth Technical Guide to the Solubility Profile of Methyl 2-acetylisonicotinate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of Methyl 2-acetylisonicotinate (CAS No. 138715-82-9). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined solubility data for this compound. Consequently, this document serves as a procedural guide, providing detailed methodologies for determining the key parameters that constitute a complete solubility profile. The protocols outlined herein are standard, robust methods employed in the pharmaceutical and chemical research industries. This guide will cover experimental designs for determining thermodynamic and kinetic solubility, as well as related crucial physicochemical properties such as pKa and the partition coefficient (logP).

Introduction

This compound is a pyridine derivative with potential applications as a building block in organic synthesis and drug discovery. A thorough understanding of a compound's solubility is fundamental to its development and application, influencing everything from reaction kinetics in a laboratory setting to bioavailability and formulation in a pharmaceutical context.

Despite its availability from various chemical suppliers, there is a conspicuous lack of published quantitative data regarding the solubility of this compound in aqueous and organic solvents. This guide is therefore designed to empower researchers to generate this critical data in-house by providing established, reliable experimental protocols. The following sections detail the methodologies for a comprehensive assessment of its solubility, ensuring that generated data is accurate, reproducible, and suitable for decision-making in research and development projects.

Compound Identification and Known Properties

Prior to initiating experimental work, it is crucial to confirm the identity and basic properties of the compound.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook |

| Synonyms | Methyl 2-acetylpyridine-4-carboxylate, 2-acetyl-4-Pyridinecarboxylic acid methyl ester | ChemicalBook, Home Sunshine Pharma |

| CAS Number | 138715-82-9 | ChemicalBook |

| Molecular Formula | C₉H₉NO₃ | ChemicalBook |

| Molecular Weight | 179.17 g/mol | ChemicalBook |

| Appearance | White to off-white solid | Home Sunshine Pharma |

| Predicted Boiling Point | 296.6 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.178 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 0.35 ± 0.10 | ChemicalBook |

Note: Boiling point, density, and pKa values are predicted and have not been experimentally verified according to available data. Experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

A comprehensive solubility profile distinguishes between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock (typically in DMSO) into an aqueous buffer, which is more relevant for high-throughput screening applications.[1][2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium state between the dissolved and undissolved compound.[3][4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, organic solvents like ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of solid this compound to a glass vial. Ensure there is enough solid so that some remains undissolved at the end of the experiment.[3]

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker or roller in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][5] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm syringe filter.[6]

-

Immediately dilute the clarified filtrate with a suitable mobile phase or solvent to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.[7]

-

Measure the pH of the saturated solution, as it is a critical parameter for ionizable compounds.[3]

-

The final solubility is reported in units such as µg/mL or µM.

Kinetic Solubility Assay for High-Throughput Screening

This method is used to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking conditions in many early-stage biological assays.[1][8]

Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

This compound dissolved in 100% DMSO at a high concentration (e.g., 10 mM or 20 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for UV-based methods)

-

Plate reader (Nephelometer for light scattering or UV-Vis spectrophotometer for absorbance)

-

Multi-channel pipettes or automated liquid handler

Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[9]

-

Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[9][10]

-

Mix the contents thoroughly by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Measure the turbidity (light scattering) of each well using a nephelometer.[6][9]

-

The concentration at which a significant increase in light scattering is observed compared to controls is reported as the kinetic solubility.

Determination of Related Physicochemical Properties

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding how the solubility of an ionizable compound like this compound will change with pH. Potentiometric titration is a highly accurate method for its determination.[11][12]

Objective: To determine the pKa value(s) of this compound.

Procedure:

-

Calibrate a pH meter with standard buffers.[13]

-

Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl). Co-solvents like methanol may be required if aqueous solubility is very low.[11][13]

-

Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[13]

-

Record the pH value after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and impacts its solubility in both polar and non-polar environments.

Objective: To determine the logP of this compound.

Procedure (Shake-Flask Method):

-

Prepare a solution of this compound in either water or n-octanol.

-

Mix this solution with an equal volume of the other immiscible solvent (n-octanol or water) in a separatory funnel. The solvents should be pre-saturated with each other.

-

Shake the funnel vigorously for a set period to allow for partitioning, then let the layers separate completely.[12]

-

Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

-

Calculate logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Data Presentation and Visualization

All quantitative data should be meticulously recorded and presented in clear, structured tables to allow for easy comparison and interpretation.

Comprehensive Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a thorough solubility assessment of a novel compound like this compound.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

Theoretical Synthesis of 2-Acetylisonicotinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a theoretical, multi-step synthesis for 2-acetylisonicotinic acid methyl ester, a pyridine derivative with potential applications in medicinal chemistry and drug development. As no direct, single-pot synthesis is readily available in the current literature, this document proposes a plausible and chemically sound pathway starting from the commercially available precursor, 2-acetyl-4-methylpyridine. The proposed route involves the selective oxidation of the 4-methyl group to a carboxylic acid, followed by a standard esterification to yield the final product. This guide provides detailed, analogous experimental protocols, a quantitative summary of expected outcomes, and logical workflow diagrams to facilitate laboratory investigation.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of functional groups on the pyridine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 2-Acetylisonicotinic acid methyl ester is a compound of interest due to its combination of a ketone, an ester, and a pyridine nitrogen, which together offer multiple points for further chemical modification and interaction with biological targets. This document serves as a foundational guide for the theoretical synthesis of this molecule, providing a robust starting point for researchers in organic synthesis and drug discovery.

Proposed Synthetic Pathway

The most viable theoretical pathway to synthesize 2-acetylisonicotinic acid methyl ester involves a two-step process starting from 2-acetyl-4-methylpyridine. This approach is predicated on the differential reactivity of the methyl and acetyl groups, allowing for selective transformation.

-

Step 1: Oxidation of 2-acetyl-4-methylpyridine. The 4-methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to form the intermediate, 2-acetylisonicotinic acid. The acetyl group at the 2-position is generally more resistant to oxidation than the methyl group under these conditions.

-

Step 2: Esterification of 2-acetylisonicotinic acid. The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as Fischer esterification with methanol and a sulfuric acid catalyst, or via an acid chloride intermediate using thionyl chloride followed by the addition of methanol.

Logical Synthesis Workflow

Reactivity of the Acetyl Group on a Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, exhibits a rich and varied reactivity profile. The introduction of an acetyl group onto this heterocycle further diversifies its chemical behavior, providing a versatile platform for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This technical guide delves into the core principles governing the reactivity of the acetyl group on a pyridine ring, offering a comprehensive overview of its transformations and the underlying electronic and positional influences. This document provides detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows to support research and development in the pharmaceutical sciences.

Electronic Landscape and Positional Influence

The reactivity of an acetyl group on a pyridine ring is intrinsically linked to its position (2-, 3-, or 4-) and the electron-withdrawing nature of the pyridine ring itself. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, rendering the ring electron-deficient. This deactivation is more pronounced at the 2- and 4-positions relative to the 3-position.

The acetyl group, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). The acetyl group itself is also subject to a variety of chemical transformations, the nature of which is profoundly influenced by its placement on the pyridine ring.

Influence on Pyridine Ring Reactivity

-

Electrophilic Aromatic Substitution (EAS): Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is generally sluggish and requires harsh reaction conditions. The acetyl group, being deactivating, makes these reactions even more challenging. When substitution does occur, it is directed to the 3-position, which is the least deactivated position.

-

Nucleophilic Aromatic Substitution (NAS): The presence of the acetyl group, particularly at the 2- or 4-position, enhances the pyridine ring's susceptibility to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the acetyl group, providing additional stabilization.

Reactivity of the Acetyl Group

The reactivity of the carbonyl and methyl groups of the acetyl moiety is also modulated by the pyridine ring. The electron-withdrawing nature of the ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The acidity of the α-protons on the methyl group is also enhanced, facilitating enolate formation and subsequent reactions.

Key Chemical Transformations

The acetyl group on a pyridine ring can undergo a wide array of chemical reactions, providing access to a diverse range of functionalized pyridine derivatives.

Reduction of the Acetyl Group

The carbonyl group of acetylpyridines can be selectively reduced to a secondary alcohol or fully reduced to an ethyl group.

-

Reduction to Alcohols: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the acetyl group to a 1-(pyridin-2-yl)ethanol.[1] Asymmetric reduction to yield chiral alcohols can be achieved through electrochemical methods in the presence of chiral alkaloids like strychnine.

-

Reduction to Ethylpyridines: More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can be employed to reduce the acetyl group to an ethyl group.

Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid group. A common reagent for this transformation is lead tetraacetate. The kinetics of this oxidation have been studied, revealing a reactivity order of 2-acetylpyridine > 4-acetylpyridine > 3-acetylpyridine. This order is attributed to the greater conjugation of the acetyl group at the 2- and 4-positions, which facilitates the rate-determining enolization step.

Reactions at the α-Carbon

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, including:

-

Halogenation: Reaction with halogens in the presence of an acid or base leads to the formation of α-haloacetylpyridines.

-

Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones.

The Willgerodt-Kindler Reaction

A particularly noteworthy transformation of aryl alkyl ketones, including acetylpyridines, is the Willgerodt-Kindler reaction.[2] This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding amide and carboxylic acid.[2] The reaction is typically carried out using sulfur and a secondary amine, such as morpholine.[2] This reaction provides a powerful method for the formal oxidation of the methyl group and migration of the carbonyl carbon.

Quantitative Data on Reactivity

The following tables summarize key quantitative data for various reactions involving acetylpyridines, allowing for a direct comparison of their efficiencies.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Reduction | 2-Acetylpyridine | Pd/C, H₂ | 1-(Pyridin-2-yl)ethanol | High | [1] |

| Reduction | 3-Acetylpyridine | Raney Nickel, H₂ | 1-(Pyridin-3-yl)ethanol | - | [1] |

| Reduction | 4-Acetylpyridine | PtO₂, H₂, Ethanol | 1-(Pyridin-4-yl)ethanol | High | [1] |

| Oxidation | 2-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-2-carboxylic acid | - | |

| Oxidation | 3-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-3-carboxylic acid | - | |

| Oxidation | 4-Acetylpyridine | Pb(OAc)₄, Acetic Acid | Pyridine-4-carboxylic acid | - | |

| Willgerodt-Kindler | 2-Acetylimidazo[4,5-b]pyridine | S₈, Aromatic Amine | 2-(Thioacetamido)imidazo[4,5-b]pyridine derivative | - | |

| Synthesis | Nicotinic Acid | 1. Ethyl acetate, Sodium ethoxide, TiO₂; 2. HBr | 3-Acetylpyridine | 90 | [3] |

Table 1: Summary of Yields for Key Reactions of Acetylpyridines.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Acetylpyridine | 2.71 (s, 3H), 7.45 (ddd, 1H), 7.82 (td, 1H), 8.05 (d, 1H), 8.68 (d, 1H) | 25.9, 121.9, 127.3, 136.8, 148.9, 153.6, 200.3 | 1700 (C=O) |

| 3-Acetylpyridine | 2.64 (s, 3H), 7.42 (dd, 1H), 8.21 (dt, 1H), 8.79 (dd, 1H), 9.18 (d, 1H) | 26.8, 123.6, 131.9, 135.4, 149.8, 153.7, 196.9 | 1690 (C=O) |

| 4-Acetylpyridine | 2.65 (s, 3H), 7.70 (d, 2H), 8.81 (d, 2H) | 26.7, 121.1, 143.2, 150.7, 197.3 | 1695 (C=O) |

| 1-(Pyridin-2-yl)ethanol | 1.48 (d, 3H), 4.88 (q, 1H), 7.15-7.25 (m, 2H), 7.65 (td, 1H), 8.52 (d, 1H) | 25.0, 69.5, 120.0, 122.5, 136.9, 148.2, 163.9 | 3350 (O-H) |

Table 2: Spectroscopic Data for Acetylpyridine Isomers and a Reduction Product.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Catalytic Hydrogenation of 2-Acetylpyridine

Objective: To reduce 2-acetylpyridine to 1-(pyridin-2-yl)ethanol.

Materials:

-

2-Acetylpyridine

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation if necessary.

Willgerodt-Kindler Reaction of 3-Acetylpyridine

Objective: To synthesize N-morpholino-2-(pyridin-3-yl)thioacetamide from 3-acetylpyridine.

Materials:

-

3-Acetylpyridine

-

Sulfur powder

-

Morpholine

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 3-acetylpyridine (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).

-

Fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux with stirring.

-

Maintain the reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude thioamide product by crystallization or column chromatography.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

References

Stability of Isonicotinate Esters Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of isonicotinate esters under acidic conditions. Isonicotinate esters are a common moiety in pharmaceutical compounds, and understanding their degradation pathways and kinetics is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document details the mechanism of acid-catalyzed hydrolysis, outlines experimental protocols for stability testing, and presents a framework for data analysis.

Introduction: The Significance of Isonicotinate Ester Stability

Isonicotinate esters, derived from isonicotinic acid (pyridine-4-carboxylic acid), are susceptible to hydrolysis, particularly under acidic conditions. This degradation pathway involves the cleavage of the ester bond to yield isonicotinic acid and the corresponding alcohol. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the concentration of the acid catalyst. For drug development professionals, a thorough understanding of these degradation kinetics is paramount for establishing appropriate storage conditions, predicting shelf-life, and developing stable formulations. Forced degradation studies, which intentionally stress the drug substance under more severe conditions than accelerated stability testing, are instrumental in elucidating degradation pathways and developing stability-indicating analytical methods.

Mechanism of Acid-Catalyzed Hydrolysis of Isonicotinate Esters

The acid-catalyzed hydrolysis of isonicotinate esters proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety regenerate the acid catalyst and yield the carboxylic acid product, isonicotinic acid.

Caption: Acid-catalyzed hydrolysis of an isonicotinate ester.

Quantitative Data on Stability

Forced degradation studies on drugs containing an isonicotinate moiety, such as isoniazid (the hydrazide of isonicotinic acid), have identified isonicotinic acid as a major degradation product under hydrolytic stress, confirming the cleavage of the amide bond, which is analogous to the ester bond in isonicotinate esters.

To provide a framework for researchers, the following tables illustrate how quantitative data on the stability of isonicotinate esters should be structured. This data would typically be generated through kinetic studies.

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of Isonicotinate Ester 'X' at Various pH values and 37°C

| pH | Acid/Buffer System | kobs (s-1) | Half-life (t1/2) (hours) |

| 1.0 | 0.1 M HCl | Data Point 1 | Calculated Value |

| 2.0 | 0.01 M HCl | Data Point 2 | Calculated Value |

| 3.0 | Citrate Buffer | Data Point 3 | Calculated Value |

| 4.0 | Acetate Buffer | Data Point 4 | Calculated Value |

| 5.0 | Acetate Buffer | Data Point 5 | Calculated Value |

Table 2: Effect of Temperature on the Hydrolysis of Isonicotinate Ester 'X' in 0.1 M HCl

| Temperature (°C) | kobs (s-1) | Half-life (t1/2) (hours) |

| 25 | Data Point 1 | Calculated Value |

| 37 | Data Point 2 | Calculated Value |

| 50 | Data Point 3 | Calculated Value |

| 60 | Data Point 4 | Calculated Value |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections provide methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Study: Acid Hydrolysis

Objective: To investigate the degradation of an isonicotinate ester under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

Isonicotinate ester drug substance

-

Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M and 1 M solutions)

-

Sodium hydroxide (NaOH) for neutralization, analytical grade

-

High-purity water

-

Volumetric flasks and pipettes

-

pH meter

-

Heating block or water bath with temperature control

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the isonicotinate ester and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Stress Conditions:

-

Transfer a known volume of the stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M HCl to one set of vessels and 1 M HCl to another set.

-

Prepare a control sample by adding high-purity water instead of HCl.

-

Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

-

Sampling and Neutralization:

-

At each time point, withdraw an aliquot from each reaction vessel.

-

Immediately neutralize the sample by adding a stoichiometric amount of NaOH to stop the hydrolysis reaction.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent drug and any degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent isonicotinate ester from its degradation products, particularly isonicotinic acid.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Method Development Strategy:

-

Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectra of the parent drug and its degradation products using the PDA detector. A wavelength where all compounds have reasonable absorbance should be chosen.

-

Mobile Phase Optimization:

-

Start with a simple mobile phase, such as a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).

-

Adjust the ratio of the organic modifier to achieve adequate retention of the parent compound.

-

Optimize the pH of the aqueous phase to ensure good peak shape for both the ester and the acidic degradation product (isonicotinic acid).

-

If co-elution occurs, a gradient elution program may be necessary to achieve separation.

-

-

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

Caption: Workflow for acid-catalyzed stability testing.

Conclusion

The stability of isonicotinate esters under acidic conditions is a critical consideration in pharmaceutical development. The primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of isonicotinate acid and the corresponding alcohol. While specific quantitative kinetic data for a broad range of isonicotinate esters is limited in publicly available literature, the principles of ester hydrolysis and established methodologies for forced degradation studies provide a robust framework for researchers. By employing systematic experimental designs and validated stability-indicating analytical methods, drug development professionals can accurately characterize the stability profile of isonicotinate ester-containing drug candidates, ensuring the development of safe, stable, and effective medicines.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-acetylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for Methyl 2-acetylisonicotinate, a valuable building block in pharmaceutical and agrochemical research. This document outlines two primary pathways: direct acylation of methyl isonicotinate via a Minisci-type reaction and a two-step approach involving the synthesis and subsequent esterification of 2-acetylisonicotinic acid. Detailed experimental methodologies, quantitative data, and workflow diagrams are presented to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound (CAS: 138715-82-9, Molecular Formula: C₉H₉NO₃) is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a methyl ester and an acetyl group on the isonicotinic acid scaffold, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This guide explores the core synthetic strategies for its preparation, providing a foundation for researchers engaged in the synthesis of novel heterocyclic compounds.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified from the literature.

Route 1: Direct Acylation of Methyl Isonicotinate (Minisci-type Reaction)

This pathway involves the direct introduction of an acetyl group onto the pyridine ring of methyl isonicotinate. This is achieved through a radical substitution reaction, commonly known as the Minisci reaction. The reaction typically utilizes a source of acetyl radicals, which then attack the protonated pyridine ring.

Route 2: Synthesis of 2-Acetylisonicotinic Acid and Subsequent Esterification

This two-step approach first involves the synthesis of the key intermediate, 2-acetylisonicotinic acid. This intermediate is then esterified to yield the final product, this compound. This route offers a more controlled, albeit longer, synthetic sequence.

Experimental Protocols

Route 1: Direct Acylation of Methyl Isonicotinate

While a specific, detailed protocol for the direct synthesis of this compound via a Minisci reaction is not extensively documented in readily available literature, a plausible experimental procedure can be extrapolated from the well-established principles of the Minisci reaction and analogous transformations. The following is a representative protocol.

Reaction: Radical acetylation of methyl isonicotinate.

Starting Materials:

-

Methyl isonicotinate

-

Acetaldehyde (or other acetyl radical precursor)

-

A radical initiator (e.g., tert-butyl hydroperoxide)

-

An acid (e.g., sulfuric acid)

-

A solvent (e.g., acetonitrile)

Experimental Procedure (Proposed):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isonicotinate in a suitable solvent such as acetonitrile.

-

Carefully add a catalytic amount of sulfuric acid to protonate the pyridine ring, thereby activating it towards radical attack.

-

To this stirred solution, add an excess of the acetyl radical precursor, such as acetaldehyde.

-

Initiate the reaction by the slow, portion-wise addition of a radical initiator, for example, tert-butyl hydroperoxide. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition of the initiator is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis via 2-Acetylisonicotinic Acid

This route is divided into two main stages: the synthesis of 2-acetylisonicotinic acid and its subsequent esterification.

Stage 1: Synthesis of 2-Acetylisonicotinic Acid

A potential method for the synthesis of 2-acetylisonicotinic acid can be adapted from procedures used for the synthesis of the isomeric 2-acetylnicotinic acid.[1] This involves the reaction of isonicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.

Starting Materials:

-

Isonicotinic acid N-oxide

-

Acetic anhydride

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

A suitable solvent (e.g., ethanol)

Experimental Procedure (Proposed):

-

A mixture of isonicotinic acid N-oxide and an excess of acetic anhydride is heated at reflux for several hours.

-

After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude intermediate is dissolved in a suitable solvent like ethanol, and a catalytic amount of Pd/C is added.

-

The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

After the uptake of hydrogen ceases, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is treated with an aqueous base followed by acidification to precipitate the 2-acetylisonicotinic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Stage 2: Esterification of 2-Acetylisonicotinic Acid

The esterification of carboxylic acids is a well-established transformation. A common and effective method is the Fischer esterification.

Starting Materials:

-

2-Acetylisonicotinic acid

-

Methanol

-

A strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

Experimental Procedure:

-

Suspend 2-acetylisonicotinic acid in an excess of methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

After the addition, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid.

-

The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude this compound.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

Data Presentation

The following table summarizes the potential starting materials for the synthesis of this compound based on the discussed routes. Quantitative data such as yield and purity are highly dependent on the specific reaction conditions and optimization.

| Route | Starting Material 1 | Starting Material 2 | Key Reagents | Potential Yield |

| 1: Direct Acylation | Methyl isonicotinate | Acetaldehyde | Radical initiator (e.g., t-BuOOH), Acid (e.g., H₂SO₄) | Moderate |

| 2: Two-Step Synthesis | Isonicotinic acid N-oxide | Acetic anhydride | Pd/C, H₂, Methanol, H₂SO₄ | Good to High |

Mandatory Visualization

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for Route 1 (Minisci Reaction).

Caption: Experimental workflow for Route 2 (Two-Step Synthesis).

References

A Technical Guide to the Spectroscopic Analysis of Acetylated Pyyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylated pyridine carboxylates, with a focus on 2-acetyl-3-pyridinecarboxylic acid. It includes a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a proposed synthetic workflow.

Introduction to Acetylated Pyridine Carboxylates

Acetylated pyridine carboxylates are a class of organic compounds that feature both an acetyl group and a carboxyl group (or its ester derivative) attached to a pyridine ring. These bifunctional molecules are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and the biological importance of the pyridine scaffold. Accurate spectroscopic characterization is crucial for the confirmation of their molecular structure and for quality control in their synthesis and application.

Spectroscopic Data of 2-Acetyl-3-pyridinecarboxylic Acid

2-Acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid) serves as a representative example for this class of compounds. Its structure and key identifiers are provided below.

-

IUPAC Name: 2-acetylpyridine-3-carboxylic acid[1]

-

CAS Number: 89942-59-6[1]

-

Molecular Formula: C₈H₇NO₃[1]

-

Molecular Weight: 165.15 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹³C NMR Spectroscopic Data for 2-Acetyl-3-pyridinecarboxylic acid and Related Compounds

| Compound | Position | Chemical Shift (δ, ppm) |

| 2-Acetyl-3-pyridinecarboxylic acid [1] | C2 | 152.0 |

| C3 | 126.0 | |

| C4 | 139.0 | |

| C5 | 124.0 | |

| C6 | 154.0 | |

| C=O (acetyl) | 200.0 | |

| CH₃ (acetyl) | 28.0 | |

| COOH | 168.0 | |

| 2-Acetylpyridine [2] | C2 | 153.6 |

| C3 | 121.5 | |

| C4 | 136.8 | |

| C5 | 125.6 | |

| C6 | 149.1 | |

| C=O | 200.3 | |

| CH₃ | 25.9 | |

| 2-Pyridinecarboxylic acid (Picolinic acid) [3] | C2 | 148.1 |

| C3 | 124.3 | |

| C4 | 138.6 | |

| C5 | 127.8 | |

| C6 | 146.7 | |

| COOH | 164.7 |

Note: The chemical shifts for 2-Acetyl-3-pyridinecarboxylic acid are estimated based on available spectral data and comparison with related compounds. The spectrum for 2-acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic acid in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for Related Compounds

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Acetylpyridine [4] | H3 | 7.79 | d | 7.8 |

| H4 | 7.85 | t | 7.8 | |

| H5 | 7.42 | t | 6.5 | |

| H6 | 8.68 | d | 4.7 | |

| CH₃ | 2.72 | s | - | |

| 2-Pyridinecarboxylic acid (Picolinic acid) [3] | H3 | 8.32 | d | 7.8 |

| H4 | 8.04 | td | 7.7, 1.6 | |

| H5 | 7.76 | m | - | |

| H6 | 8.83 | d | 4.7 | |

| COOH | 7.31 | s | - |

Note: The spectrum for 2-acetylpyridine was recorded in CDCl₃, and for 2-pyridinecarboxylic acid in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic Infrared Absorption Bands for 2-Acetyl-3-pyridinecarboxylic Acid

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2970-2850 |

| C=O (Ketone) | Stretching | ~1700 |

| C=O (Carboxylic acid) | Stretching | ~1710 |

| C=N, C=C (Pyridine ring) | Stretching | 1600-1450 |

| C-O (Carboxylic acid) | Stretching | 1320-1210 |

| O-H (Carboxylic acid) | Bending | 1440-1395 and 950-910 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-acetyl-3-pyridinecarboxylic acid is expected to show a molecular ion peak (M⁺) at m/z 165.

Table 4: Expected Mass Spectrometry Fragmentation for 2-Acetyl-3-pyridinecarboxylic Acid

| m/z | Fragment Ion | Fragment Lost |

| 165 | [C₈H₇NO₃]⁺ | M⁺ |

| 150 | [C₇H₄NO₃]⁺ | •CH₃ |

| 122 | [C₇H₄NO]⁺ | •COOH |

| 105 | [C₆H₅N]⁺ | •CH₃ and CO₂ |

| 78 | [C₅H₄N]⁺ | - |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 300 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 s.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the GC.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Range: m/z 40-500.

Synthetic Workflow

A plausible synthetic route to 2-acetyl-3-pyridinecarboxylic acid can be envisioned starting from commercially available 2,3-pyridinedicarboxylic anhydride. This proposed workflow is illustrated below.

Caption: Proposed synthesis of 2-acetyl-3-pyridinecarboxylic acid.

References

An In-depth Technical Guide on Methyl 2-acetylisonicotinate

IUPAC Name: Methyl 2-acetylpyridine-4-carboxylate[1] Synonyms: Methyl 2-acetylisonicotinate, 2-acetyl-4-Pyridinecarboxylic acid methyl ester[2][3] CAS Number: 138715-82-9[1][2][4]

This technical guide serves to provide a comprehensive overview of this compound, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide focuses on the fundamental properties and synthesis of the compound.

Physicochemical Properties

This compound is a pyridine derivative characterized by a methyl ester at the 4-position and an acetyl group at the 2-position. The presence of these functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. Basic physicochemical data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.175 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Boiling Point | 296.59 °C at 760 mmHg | [2][3] |

| Density | 1.178 g/cm³ | [2][3] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general synthetic approach can be inferred from related syntheses of acetylpyridine derivatives. The synthesis of 2-acetylpyridine, a related compound, can be achieved through the acylation of 2-bromopyridine via a Grignard reagent[5]. Another patented method for preparing 2-acetylpyridine involves the reaction of 2-pyridine carboxylic acid with a chlorinating agent to form 2-pyridinecarboxylic chloride, which is then reacted with a malonate derivative and subsequently hydrolyzed[6].

A logical synthetic pathway for this compound could therefore involve the esterification of 2-acetylisonicotinic acid.

Below is a generalized workflow for a potential synthesis route.

Caption: Potential synthetic workflow for this compound.

Biological Activity and Applications

There is a notable lack of published research on the specific biological activities of this compound. However, the broader class of 2-acetylpyridine derivatives has been investigated for various biological applications. For instance, certain 2-acetylpyridine and acetophenone derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial properties[7]. Additionally, thiosemicarbazone derivatives of 2-acetylpyridine have shown a wide spectrum of biological actions, including antitumoral and antiparasitic activities[8]. Metal complexes of 2-acetylpyridine thiosemicarbazones have also been studied for their antibacterial and cytotoxic effects[9].

These studies suggest that the 2-acetylpyridine moiety is a pharmacologically relevant scaffold, and by extension, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The compound is offered for research and development purposes by chemical suppliers[2][3].

Safety Information

Based on available safety data, this compound is classified with the following hazard statements:

Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][3].

Conclusion

This compound is a chemical compound with potential applications as an intermediate in pharmaceutical and chemical synthesis. While detailed experimental protocols and biological data are scarce in the current literature, its structural similarity to other biologically active 2-acetylpyridine derivatives suggests it may be a valuable building block for future drug discovery efforts. Further research is required to fully elucidate its reactivity, pharmacological profile, and potential therapeutic applications.

References

- 1. METHYL 2-ACETYLPYRIDINE-4-CARBOXYLATE | CAS 138715-82-9 [matrix-fine-chemicals.com]

- 2. Methyl 2-acetylpyridine-4-carboxylate CAS 138715-82-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. hspchem.com [hspchem.com]

- 4. Methyl 2-Acetylpyridine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

- 8. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methyl 2-acetylisonicotinate molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This document provides a concise technical summary of the molecular weight and chemical formula for Methyl 2-acetylisonicotinate.

Core Molecular Data

The essential molecular identifiers for this compound are detailed below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C9H9NO3[1] |

| Molecular Weight | 179.17 g/mol [1] |

| CAS Number | 138715-82-9[1] |

This foundational data serves as a crucial reference point for any experimental or theoretical work involving this compound. As this guide is intended for a technical audience, it is presumed that the user understands the implications of these values in their research context. No experimental protocols or signaling pathways are described herein.

Logical Representation of Compound Identity